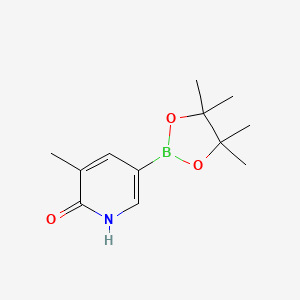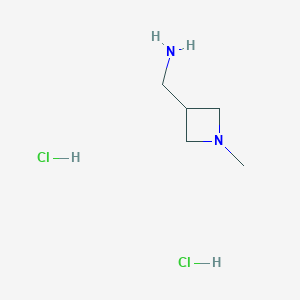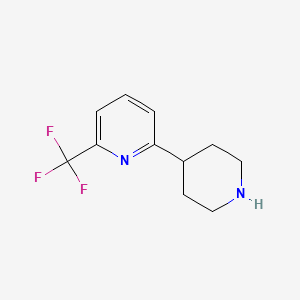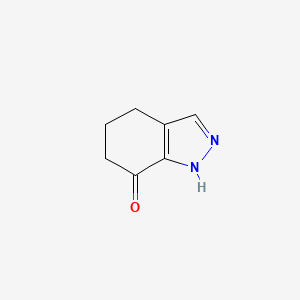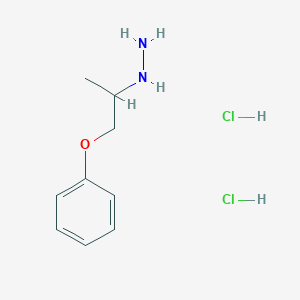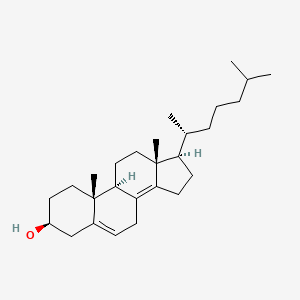
Cholesta-5,8(14)-dien-3beta-ol
Overview
Description
Cholesta-5,8(14)-dien-3beta-ol, also known as 8-dehydrocholesterol, is a sterol intermediate in the biosynthesis of cholesterol. It is a derivative of cholesterol and plays a crucial role in various biological processes. This compound is particularly significant in the study of metabolic disorders and cholesterol biosynthesis pathways.
Mechanism of Action
Target of Action
Cholesta-5,8(14)-dien-3beta-ol, also known as 8-dehydrocholesterol, is a precursor in the biosynthesis of cholesterol . It interacts with key enzymes in the cholesterol biosynthesis pathway, such as the liver X receptors (LXR) and the sterol response element-binding protein (SREBP) . These transcription factors are partially controlled by cholesterol and its precursors .
Mode of Action
The compound interacts with its targets, influencing important signaling processes . It plays a crucial role in the formation of lipid rafts, which control protein-protein interactions . This interaction leads to changes in the cellular environment and influences the function of the cell.
Biochemical Pathways
this compound is involved in the post-squalene pathway of cholesterol biosynthesis . It is transformed into zymosterol by Δ14-reduction carried out by the respective enzyme Δ14-reductase and iterative double demethylation by the C4-demethylase complex .
Result of Action
The action of this compound results in the production of cholesterol and its precursors . These compounds have important biological functions, including anti-inflammatory effects and the control of transcription .
Biochemical Analysis
Biochemical Properties
Cholesta-5,8(14)-dien-3beta-ol is involved in several biochemical reactions, particularly in the biosynthesis of sterols. It interacts with enzymes such as 7-dehydrocholesterol reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24), which are crucial for the conversion of sterol intermediates to cholesterol . These interactions are essential for maintaining the balance of sterol levels within cells. The compound also interacts with nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor in these enzymatic reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of lipid rafts, which are specialized microdomains in the cell membrane that play a crucial role in protein-protein interactions and signal transduction . Additionally, the compound can modulate the activity of liver X receptors (LXR) and sterol response element-binding proteins (SREBP), which are transcription factors involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a substrate for enzymes like DHCR7 and DHCR24, facilitating the reduction of double bonds in sterol intermediates . This compound also influences gene expression by modulating the activity of transcription factors such as LXR and SREBP . These interactions are crucial for maintaining cellular homeostasis and regulating lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in the metabolic pathways of sterol biosynthesis. It is a precursor to cholesterol and undergoes enzymatic transformations by DHCR7 and DHCR24 . These enzymes catalyze the reduction of double bonds in the sterol intermediates, leading to the formation of cholesterol. The compound also interacts with NADPH as a cofactor in these reactions . These metabolic pathways are essential for maintaining the balance of sterol levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid rafts in the cell membrane, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and the nuclear envelope . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and transcription factors within these compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biological activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesta-5,8(14)-dien-3beta-ol can be synthesized through the enzymatic conversion of 7-dehydrocholesterol. This process involves the use of rat liver microsomes to catalyze the conversion . The reaction conditions typically include the presence of specific enzymes and cofactors necessary for the conversion.
Industrial Production Methods
Industrial production of this compound involves high-pressure liquid chromatography (HPLC) techniques. Silver ion HPLC provides remarkable separations of sterols, which is crucial for the purification and isolation of this compound .
Chemical Reactions Analysis
Types of Reactions
Cholesta-5,8(14)-dien-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other sterol intermediates and final products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and specific enzymes. The reaction conditions often involve controlled temperatures, pH levels, and the presence of cofactors .
Major Products Formed
The major products formed from the reactions of this compound include zymosterol and other sterol intermediates. These products are crucial for the biosynthesis of cholesterol and other biologically active sterols .
Scientific Research Applications
Cholesta-5,8(14)-dien-3beta-ol has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: The compound is significant in studying cholesterol biosynthesis and metabolic pathways.
Industry: It is used in the production of sterol-based pharmaceuticals and supplements.
Comparison with Similar Compounds
Cholesta-5,8(14)-dien-3beta-ol is similar to other sterol intermediates such as:
Cholesta-5,7,9(11)-trien-3beta-ol: Used as a fluorescent probe to track cholesterol in vivo.
Cholesta-5,7-dien-3beta-ol: Another intermediate in cholesterol biosynthesis.
The uniqueness of this compound lies in its specific role in the biosynthesis pathway and its involvement in metabolic disorders. Its distinct double bond positions and enzymatic conversion pathways differentiate it from other sterol intermediates.
Properties
IUPAC Name |
(3S,9S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCIOAUQVURTQ-RQZUOROGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


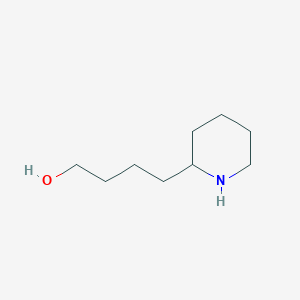
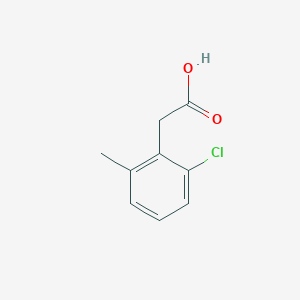


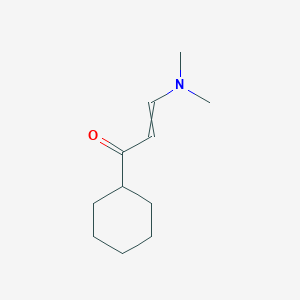
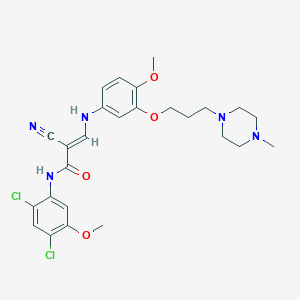
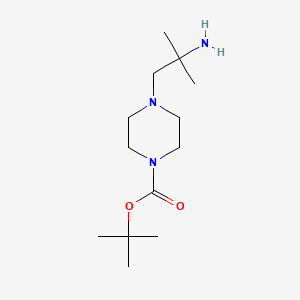
![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)

